

RKI-1447 dihydrochloride stability and storage conditions

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Compound of Interest

Compound Name: *RKI-1447 dihydrochloride*

Cat. No.: *B2663510*

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RKI-1447 Dihydrochloride Technical Support Center

This technical support center provides essential information for researchers, scientists, and drug development professionals working with **RKI-1447 dihydrochloride**. It includes details on stability and storage, solubility, and answers to frequently asked questions to ensure the successful application of this potent and selective ROCK inhibitor in your experiments.

Stability and Storage Conditions

Proper storage and handling of **RKI-1447 dihydrochloride** are crucial for maintaining its activity and ensuring reproducible experimental results. The compound is sensitive to moisture and should be stored under desiccated conditions.

Storage of Solid Compound:

Storage Temperature	Duration	Recommendations
-20°C	Up to 3 years[1]	Recommended for long-term storage.
4°C	Up to 2 years[2]	Suitable for shorter-term storage. Keep sealed and away from moisture and light. [3][4]

Storage of Stock Solutions:

Once reconstituted, it is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Solvent	Storage Temperature	Duration	Recommendations
DMSO	-80°C	Up to 2 years[2]	Preferred for long-term storage of solutions.
DMSO	-20°C	Up to 1 year[2]	Suitable for shorter-term storage.

Solubility Data

The solubility of **RKI-1447 dihydrochloride** can vary depending on the solvent and temperature. It is advisable to use fresh, high-purity solvents for reconstitution.

Solvent	Concentration	Notes
DMSO	≥ 50 mg/mL (≥ 153.20 mM)[2]	Use of fresh DMSO is recommended as moisture can reduce solubility.[1] Gentle warming and sonication can aid dissolution.
Water	~10 mM	Soluble with gentle warming. [1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My **RKI-1447 dihydrochloride** powder has clumped. Is it still usable?

A1: Clumping of the powder may indicate moisture absorption. While the compound might still be active, it is best to handle it in a low-humidity environment, such as a glove box. For critical experiments, using a fresh, non-clumped vial is recommended. Always ensure the vial is at room temperature before opening to minimize condensation.

Q2: I observe precipitation in my stock solution after thawing. What should I do?

A2: Precipitation upon thawing can occur, especially with concentrated stock solutions. Before use, warm the vial to room temperature or briefly in a 37°C water bath and vortex thoroughly to ensure all the compound is redissolved. If precipitation persists, brief sonication may also be helpful.

Q3: For how long is the diluted working solution stable?

A3: It is highly recommended to prepare fresh working solutions from the stock solution for each experiment. For in vivo studies, the working solution should be prepared and used on the same day.

Q4: What is the best way to prepare a stock solution?

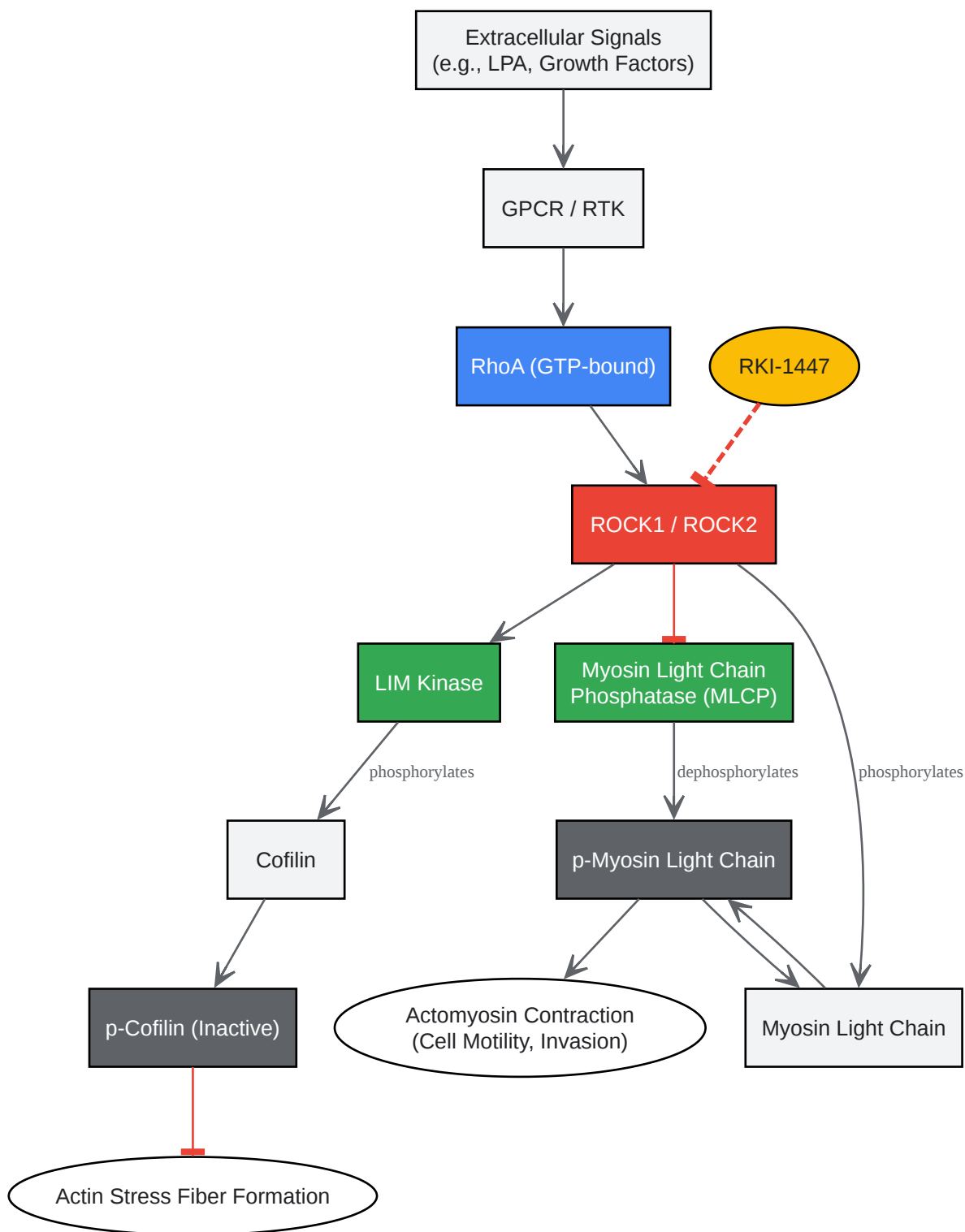
A4: To prepare a stock solution, add the desired volume of solvent (e.g., DMSO) to the vial of pre-weighed **RKI-1447 dihydrochloride** powder. Vortex thoroughly until the powder is completely dissolved. As mentioned, gentle warming or sonication can assist in dissolution.

Q5: Can I repeatedly freeze and thaw my stock solution?

A5: It is strongly advised to avoid repeated freeze-thaw cycles as this can degrade the compound and affect its activity. After preparing the stock solution, it should be aliquoted into smaller, single-use volumes for storage.

Signaling Pathway and Experimental Workflow

RKI-1447 is a potent inhibitor of Rho-associated coiled-coil containing protein kinases 1 and 2 (ROCK1 and ROCK2).^{[5][6][7]} The ROCK signaling pathway plays a crucial role in regulating cellular processes such as actin cytoskeleton organization, cell adhesion, migration, and proliferation.^{[7][8][9]}



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Caption: The ROCK signaling pathway and the inhibitory action of RKI-1447.

A common experimental approach to validate the efficacy of RKI-1447 is to assess the phosphorylation status of downstream ROCK substrates, such as Myosin Light Chain (MLC), using Western blotting.



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Caption: A typical Western blot workflow to assess RKI-1447 activity.

Experimental Protocols

Protocol: Western Blot Analysis of p-MLC Inhibition by RKI-1447

This protocol outlines the steps to measure the effect of RKI-1447 on the phosphorylation of Myosin Light Chain (MLC), a downstream target of ROCK.

Materials:

- Cell culture medium and supplements
- **RKI-1447 dihydrochloride**
- DMSO (for stock solution)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- Polyacrylamide gels
- PVDF membrane

- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-MLC (Thr18/Ser19), anti-total MLC, anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blot imaging system

Procedure:

- Cell Seeding and Treatment:
 - Seed cells (e.g., MDA-MB-231 breast cancer cells) in 6-well plates and allow them to adhere overnight.
 - Prepare various concentrations of RKI-1447 in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
 - Treat the cells with RKI-1447 or vehicle for the desired time (e.g., 1-24 hours).
- Cell Lysis:
 - Aspirate the medium and wash the cells once with ice-cold PBS.
 - Add 100-200 μ L of ice-cold RIPA buffer with inhibitors to each well.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant containing the protein lysate.

- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
- Sample Preparation and SDS-PAGE:
 - Normalize the protein concentrations for all samples with lysis buffer.
 - Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.
 - Run the gel according to standard procedures.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
 - Incubate the membrane with the primary antibody (e.g., anti-p-MLC, 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Prepare the chemiluminescent substrate according to the manufacturer's instructions.

- Incubate the membrane with the substrate and capture the signal using an imaging system.
- Stripping and Re-probing (Optional):
 - To probe for total MLC and the loading control (GAPDH), the membrane can be stripped and re-probed with the respective primary antibodies.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the p-MLC signal to the total MLC signal and then to the loading control to determine the relative change in phosphorylation upon treatment with RKI-1447.

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